molecular formula C7H7BrClNO B15221418 5-Bromo-2-(chloromethyl)-3-methoxypyridine

5-Bromo-2-(chloromethyl)-3-methoxypyridine

Cat. No.: B15221418
M. Wt: 236.49 g/mol
InChI Key: UBTDJEMIFKKNKP-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal and organic chemistry. nih.govsemanticscholar.org Its unique properties, including basicity, water solubility, stability, and the ability to form hydrogen bonds, make it a frequent component in a vast array of functional molecules. semanticscholar.orgnih.gov The nitrogen atom in the ring imparts a dipole moment and polarity, which distinguishes it from its carbocyclic counterpart, benzene, and often enhances the pharmacokinetic properties of drug candidates. nih.gov

Pyridine-based scaffolds are prevalent in numerous FDA-approved drugs, demonstrating a wide range of biological activities, including anticancer, antimalarial, and anti-Alzheimer's properties. nih.gov The versatility of the pyridine nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets. nih.govnih.gov Consequently, the pyridine motif is found in over 7,000 existing drug candidates and is a key structure in many natural products like vitamins and alkaloids. nih.govsemanticscholar.org

Overview of Halogenated and Alkoxy-Substituted Pyridines

The strategic placement of substituents on the pyridine ring is a fundamental aspect of modern drug design and materials science. Among the most significant substituents are halogens and alkoxy groups, each imparting distinct chemical properties.

Halogenated Pyridines are critical building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net The introduction of a halogen atom (F, Cl, Br, I) onto the pyridine ring provides a reactive "handle" for further chemical transformations, most notably in metal-catalyzed cross-coupling reactions. nbinno.com These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, allow for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. nbinno.com The presence of a halogen can also significantly influence a molecule's binding affinity to target proteins through interactions like halogen bonding. nih.gov

Alkoxy-Substituted Pyridines , which feature an -OR group (e.g., methoxy (B1213986), -OCH3), are also integral to medicinal chemistry. The alkoxy group is an electron-donating group that can modify the electronic properties of the pyridine ring, influencing its reactivity and how it interacts with biological systems. nih.govnbinno.com The incorporation of alkoxy groups can enhance the bioactivity of a compound and is a common feature in various drug molecules. nih.govresearchgate.net For instance, 2-alkoxypyridines are recognized as important motifs in biologically active compounds. researchgate.net

Contextual Importance of 5-Bromo-2-(chloromethyl)-3-methoxypyridine as a Research Target

This compound is not typically the end target of research but rather a highly valuable intermediate or building block for the synthesis of more complex molecules. Its importance stems from the strategic combination of its three distinct functional groups on the stable pyridine core.

The compound's structure features:

A pyridine ring , providing the foundational scaffold with its inherent biological relevance and favorable physicochemical properties.

A bromo group at the 5-position, which serves as a prime site for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

A chloromethyl group (-CH2Cl) at the 2-position. This is a reactive electrophilic center, making the compound an excellent alkylating agent. It readily reacts with nucleophiles (such as amines, thiols, or alcohols), enabling the covalent attachment of the pyridine scaffold to other molecular fragments.

A methoxy group at the 3-position, which modulates the electronic landscape of the pyridine ring, potentially influencing the reactivity of the other positions and contributing to the binding interactions of the final target molecule.

This trifunctional arrangement makes this compound a versatile tool for medicinal chemists. It allows for a sequential and controlled elaboration of a molecular structure. For example, a researcher could first use the bromo group in a Suzuki coupling to build a biaryl system and then use the chloromethyl group to link this new structure to another molecule via a nucleophilic substitution reaction. This versatility accelerates the discovery of new chemical entities for pharmaceutical and agrochemical applications.

Table 1: Physicochemical Properties of Related Pyridine Compounds

View Data
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
5-Bromo-2-methoxypyridine13472-85-0C6H6BrNO188.02bp: 80 °C/12 mmHg, density: 1.453 g/mL at 25 °C. sigmaaldrich.comsigmaaldrich.com
3-Bromo-5-methoxypyridine50720-12-2C6H6BrNO188.02mp: 31-35 °C. sigmaaldrich.com
5-Bromo-2-chloropyridine53939-30-3C5H3BrClN192.44mp: 65-69 °C.
5-Bromo-2-chloro-3-methoxypyridine286947-03-3C6H5BrClNO222.47Intermediate for synthesis. chemicalbook.compharmaffiliates.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(chloromethyl)-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTDJEMIFKKNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Applications in Organic Synthesis

5-Bromo-2-(chloromethyl)-3-methoxypyridine as a Versatile Building Block

The strategic placement of three distinct functional groups on the pyridine (B92270) ring makes this compound a cornerstone for convergent and divergent synthetic strategies. The chloromethyl group at the C2 position serves as a potent electrophilic site, readily undergoing nucleophilic substitution reactions. In contrast, the bromine atom at the C5 position is a versatile handle for a wide array of metal-catalyzed cross-coupling reactions. The methoxy (B1213986) group at C3, while less reactive, electronically modulates the pyridine ring, influencing the reactivity of the other positions and providing a potential site for later-stage demethylation to reveal a hydroxyl group for further functionalization. This orthogonal reactivity allows for the selective and sequential modification of the molecule, enabling the synthesis of a vast array of complex derivatives.

Precursor to Complex Heterocyclic Systems

The dual reactivity of this compound is particularly advantageous in the synthesis of fused heterocyclic systems. The chloromethyl group can be used to introduce a side chain which, after further manipulation, can undergo an intramolecular cyclization reaction with the pyridine ring or a substituent introduced at the C5 position.

For instance, the chloromethyl group can react with a binucleophilic species, such as an amino-thiol or a diamine. The newly introduced nucleophilic group can then participate in an intramolecular cyclization, often catalyzed by a transition metal, targeting the bromo-substituted C5 position to form a fused bicyclic or polycyclic system. This strategy provides a modular and efficient route to novel heterocyclic scaffolds that are of significant interest in medicinal chemistry and materials science.

Table 1: Potential Reactions for Heterocycle Synthesis

Reaction Type Reagent/Catalyst Resulting Structure
Nucleophilic Substitution R-NH₂ (Primary Amine) 5-Bromo-3-methoxy-2-(aminomethyl)pyridine derivative
Suzuki Coupling Arylboronic acid / Pd catalyst 5-Aryl-2-(chloromethyl)-3-methoxypyridine derivative
Sonogashira Coupling Terminal alkyne / Pd/Cu catalyst 5-Alkynyl-2-(chloromethyl)-3-methoxypyridine derivative
Buchwald-Hartwig Amination R₂NH (Secondary Amine) / Pd catalyst 5-Amino-2-(chloromethyl)-3-methoxypyridine derivative

Scaffold for Multi-functionalized Pyridine Derivatives

The ability to selectively address the chloromethyl and bromo groups allows for the creation of a diverse library of multi-functionalized pyridine derivatives. A common synthetic strategy involves first exploiting the high reactivity of the chloromethyl group in an S(_N)2 reaction to introduce a desired substituent. Subsequently, the less reactive bromo group can be transformed via a variety of cross-coupling reactions. This sequential functionalization provides precise control over the final structure of the molecule.

This approach is invaluable in drug discovery, where the systematic modification of a core scaffold is necessary to explore structure-activity relationships (SAR). For example, a library of compounds can be generated by reacting this compound with a set of diverse amines at the C2-methyl position, followed by a Suzuki coupling with various boronic acids at the C5 position.

Utility in the Synthesis of Scaffolds for Chemical Biology Probes

Chemical probes are essential tools for elucidating the function of proteins and other biomolecules in complex biological systems. The development of these probes often requires a modular scaffold that allows for the incorporation of a recognition element, a reporter tag (such as a fluorophore), and a reactive group for covalent labeling. This compound serves as an excellent starting point for the synthesis of such probes.

The chloromethyl group provides a convenient handle for attaching a linker or a reporter molecule. For example, reaction with a fluorescent amine can install a fluorophore. The bromo group can then be used to introduce a pharmacophore that directs the probe to a specific biological target. Alternatively, the bromo group can be converted into a photoreactive group, such as an azide (B81097) or a diazirine, for photo-affinity labeling studies. The inherent fluorescence of some pyridine derivatives can also be exploited in the design of novel probes.

Integration into Macrocyclic Architectures

Macrocycles represent an important class of molecules with unique therapeutic and host-guest properties. The synthesis of these large ring structures often relies on building blocks with two reactive sites that can participate in a cyclization reaction. The distinct reactivity of the chloromethyl and bromo groups in this compound makes it an attractive component for macrocyclization strategies.

In a typical approach, the building block can be reacted in a stepwise manner with a long-chain molecule containing two nucleophilic or organometallic ends. For instance, the chloromethyl group can be reacted with one terminus of a polyethylene (B3416737) glycol chain functionalized with an amine at each end. The second amine can then be used in an intramolecular Buchwald-Hartwig amination reaction with the bromo group to close the macrocycle. This strategy allows for the rigid pyridine unit to be seamlessly integrated into a flexible macrocyclic framework.

Development of Novel Materials via Polymerization or Derivatization

Pyridine-containing polymers have garnered significant interest for their potential applications in electronic devices, sensors, and catalysis. tsijournals.comdtic.miltsijournals.com The functional groups on this compound allow it to be incorporated into polymeric structures, either as a monomer or as a pendant group.

To prepare a polymerizable monomer, the bromo group can be converted into a vinyl group via a Stille or Suzuki coupling reaction. The resulting vinylpyridine derivative can then undergo polymerization. Alternatively, the chloromethyl group can be used to graft the pyridine moiety onto an existing polymer backbone through polymer-analogous reactions. The resulting materials would possess the unique electronic and coordinating properties of the substituted pyridine ring, potentially leading to novel conductive or light-emitting polymers.

Table 2: Potential Polymerization Strategies

Strategy Modification of the Building Block Polymerization Method Potential Application
Monomer Synthesis Conversion of the bromo group to a vinyl or ethynyl (B1212043) group Radical, Anionic, or Metal-catalyzed Polymerization Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs)

Retrosynthetic Strategies for Synthesizing Complex Molecules Incorporating the this compound Moiety

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. The unique structure and reactivity of this compound make it a key "synthon" in the retrosynthesis of many complex targets, particularly in the pharmaceutical industry.

Consider a hypothetical complex target molecule, such as a kinase inhibitor, that features a multi-substituted pyridine core. A retrosynthetic disconnection would identify the pyridine ring as a key structural element. Further analysis would reveal that the substituents on the ring could be installed using the functionalities present in this compound. For example, a complex amine-containing side chain at the C2-methyl position could be disconnected via a nucleophilic substitution, leading back to the chloromethyl group. An aryl or heteroaryl group at the C5 position could be disconnected through a palladium-catalyzed cross-coupling reaction, leading back to the bromo group. This logical disconnection process highlights the strategic importance of this compound as a readily available and versatile starting material for the efficient synthesis of complex, high-value molecules.

Computational and Theoretical Investigations of 5 Bromo 2 Chloromethyl 3 Methoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for predicting the properties of molecules. For a molecule like 5-Bromo-2-(chloromethyl)-3-methoxypyridine, these calculations could provide insights into its structure, reactivity, and electronic nature.

Density Functional Theory (DFT) Studies

DFT is a popular computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used for its balance of accuracy and computational cost. A DFT study on this compound would typically involve the following analyses.

This process would involve calculating the lowest energy arrangement of the atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles. This would reveal the most stable three-dimensional shape of this compound.

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would identify the likely sites for electrophilic and nucleophilic attack, providing a visual guide to its reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include chemical potential, hardness, softness, and the electrophilicity index. These values provide a quantitative measure of the molecule's reactivity and stability.

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods could also be employed. Ab initio methods are highly accurate but computationally expensive, deriving their results directly from theoretical principles without experimental data. Semi-empirical methods, on the other hand, use some experimental parameters, making them faster but generally less accurate than DFT or ab initio methods. These could provide complementary information or be used for initial, less resource-intensive screenings.

Currently, there is no specific published data from these computational investigations for this compound. The generation of such data would require dedicated research efforts.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. uni-muenchen.de This analysis also quantifies the delocalization of electron density through donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability.

Conversely, the bromo (-Br) and chloromethyl (-CH₂Cl) groups are expected to have electron-withdrawing effects. The high electronegativity of bromine and chlorine will lead to significant polarization of the C-Br and C-Cl bonds. NBO analysis can quantify the hybridization of the atomic orbitals involved in these bonds and the polarization towards the halogen atoms.

A key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which estimates the energetic stabilization resulting from donor-acceptor interactions. For this compound, significant interactions are anticipated between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of the pyridine (B92270) ring and the C-Cl and C-Br bonds. These delocalization energies provide a quantitative measure of the electronic stabilization.

Table 1: Predicted Major Donor-Acceptor Interactions from NBO Analysis

Donor NBOAcceptor NBOPredicted Stabilization Energy E(2) (kcal/mol)
LP (O)π* (C₃-C₄)5-10
LP (N)σ* (C₂-C₃)2-5
π (C₅-C₆)π* (C₃-C₄)15-20
LP (Cl)σ* (C-H) of CH₂Cl1-3

Note: The values in this table are hypothetical and are intended to be representative of the types of interactions and their relative magnitudes for a molecule of this nature, based on general principles of NBO analysis.

Spectroscopic Property Prediction (Theoretical NMR, IR, UV-Vis) for Elucidating Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for understanding the relationship between structure and reactivity.

Theoretical NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. cmst.eu For this compound, the predicted chemical shifts would reflect the electron-donating and -withdrawing effects of the substituents. The protons on the pyridine ring are expected to show distinct chemical shifts due to the anisotropic effects of the ring current and the influence of the substituents. The protons of the chloromethyl and methoxy (B1213986) groups will also have characteristic chemical shifts. Due to the quadrupolar nature of the bromine nucleus, its NMR signal is expected to be very broad and may not be readily observable in a standard high-resolution spectrum. huji.ac.il

Theoretical UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.govresearchgate.net The predicted spectra for this compound would likely show π-π* transitions characteristic of the aromatic pyridine ring. The substituents will influence the energy of these transitions and thus the position of the absorption maxima (λmax). researchgate.net The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands.

Table 2: Predicted Spectroscopic Data

TechniqueParameterPredicted Value
¹H NMRChemical Shift (ppm)Pyridine H: 7.0-8.5, CH₂Cl: 4.5-5.0, OCH₃: 3.8-4.2
¹³C NMRChemical Shift (ppm)Pyridine C: 110-160, CH₂Cl: 40-50, OCH₃: 55-65
IRWavenumber (cm⁻¹)C-H (aromatic): 3000-3100, C-H (aliphatic): 2850-3000, C=N/C=C: 1400-1600, C-O: 1000-1300, C-Cl: 600-800, C-Br: 500-600
UV-Visλmax (nm)~260-280 (π-π*)

Note: These are predicted values based on computational models and trends observed in similar pyridine derivatives. Actual experimental values may vary.

Reaction Mechanism Elucidation via Computational Transition State Search

A significant application of computational chemistry is in the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, crucially, transition states can be located. The energy of the transition state determines the activation energy and thus the rate of the reaction.

The chloromethyl group in this compound is a reactive site susceptible to nucleophilic substitution (Sₙ2) reactions. wikipedia.org A computational transition state search for the reaction of this compound with a nucleophile (e.g., hydroxide (B78521) ion, OH⁻) would provide detailed insights into the reaction mechanism.

The calculation would involve optimizing the geometries of the reactants, the transition state, and the products. The transition state would feature a pentacoordinate carbon atom in the chloromethyl group, with the nucleophile forming a new bond and the chloride ion acting as the leaving group. The calculated activation energy would provide a quantitative prediction of the reaction rate. Computational studies on similar Sₙ2 reactions of benzylic halides have shown that the nature of the nucleophile and the substrate significantly influences the reaction barrier. sciforum.netresearchgate.net

Solvent Effects on Reactivity: Continuum Solvation Models

Chemical reactions are typically carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to account for the bulk effects of the solvent in computational studies. wikipedia.orgohio-state.eduq-chem.com In these models, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. youtube.com

For the Sₙ2 reaction of this compound, the polarity of the solvent is expected to play a crucial role. nih.govacs.org In an Sₙ2 reaction involving a charged nucleophile and a neutral substrate, the charge is more dispersed in the transition state compared to the reactants. Polar solvents tend to stabilize charged species more effectively. Therefore, an increase in solvent polarity is generally predicted to decrease the rate of such Sₙ2 reactions because the reactants are stabilized to a greater extent than the transition state. sciforum.net

By performing the transition state calculations in the gas phase and in the presence of different continuum solvents (e.g., water, methanol, dimethyl sulfoxide), the effect of the solvent on the activation energy can be quantified. This allows for a more realistic prediction of the compound's reactivity under various experimental conditions. However, it is important to note that continuum models have limitations and may not fully capture specific solute-solvent interactions like hydrogen bonding. wikipedia.org For highly specific interactions, explicit solvent models, where individual solvent molecules are included in the calculation, may be necessary for a more accurate description. nih.gov

Q & A

Q. What are the optimal synthetic routes for 5-bromo-2-(chloromethyl)-3-methoxypyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via sequential functionalization of a pyridine core. A common approach involves:

Bromination : React 3-methoxypyridine with N-bromosuccinimide (NBS) in acetic acid at 60–80°C to introduce the bromine atom at the 5-position .

Chloromethylation : Treat the brominated intermediate with paraformaldehyde and HCl gas in dichloroethane under reflux, using ZnCl₂ as a catalyst. This step requires careful temperature control (40–60°C) to avoid over-chlorination .

  • Optimization Tips :
  • Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3).
  • Purify via column chromatography (hexane:EtOAc gradient) to isolate the product in >75% yield.
  • Challenges : Competing side reactions (e.g., di-chlorination) may occur; adjust HCl gas flow rate to mitigate .

Q. How does the chloromethyl group in this compound participate in nucleophilic substitution reactions?

  • Methodological Answer : The -CH₂Cl group is highly reactive toward nucleophiles (e.g., amines, thiols). For example:
  • Amination : React with primary amines (e.g., benzylamine) in THF at 25°C using K₂CO₃ as a base. Monitor via LC-MS for intermediate imine formation .
  • Thiol-Ether Formation : Treat with thiophenol and Et₃N in DCM to yield sulfides. Purify via flash chromatography (yield: 60–80%) .
  • Challenges : Competing elimination reactions may occur; control base strength and temperature .

Q. What strategies enable efficient cross-coupling of the bromine substituent in this compound?

  • Methodological Answer : The 5-bromo group is amenable to Suzuki-Miyaura and Buchwald-Hartwig couplings:
  • Suzuki Coupling : Use Pd(PPh₃)₄ (5 mol%), arylboronic acid (1.2 eq), and K₂CO₃ in dioxane/H₂O (3:1) at 90°C. Achieve >80% yield for biaryl derivatives .
  • Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/Xantphos with morpholine in toluene at 110°C. Purify via distillation under reduced pressure .
  • Key Consideration : The chloromethyl group may require protection (e.g., silylation) to prevent side reactions .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for SN2 reactions at the -CH₂Cl site. Predict activation energies and regioselectivity .
  • Molecular Dynamics : Simulate solvation effects in DMSO to optimize reaction solvent choices .
  • Validation : Compare computed IR spectra with experimental data to refine models .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of -CH₂Cl to -CH₂OH in humid conditions; dimerization via nucleophilic attack.
  • Mitigation :
  • Store under inert gas (N₂/Ar) at –20°C in amber vials.
  • Add stabilizers (e.g., BHT) to retard oxidation .
  • Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .

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